

# What is the chemical structure of Miglustat hydrochloride?

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## Compound of Interest

Compound Name: Miglustat hydrochloride

Cat. No.: B1662918

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## An In-depth Technical Guide to Miglustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **Miglustat hydrochloride**.

### Chemical Structure and Properties

**Miglustat hydrochloride** is an N-alkylated imino sugar, a synthetic analog of D-glucose.<sup>[1][2]</sup><sup>[3]</sup> Its chemical structure is defined by a piperidine ring with multiple hydroxyl groups and a butyl chain attached to the nitrogen atom.

#### Chemical Identifiers

- IUPAC Name: (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride<sup>[4]</sup>
- Synonyms: N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride<sup>[5][6]</sup>
- CAS Number: 210110-90-0<sup>[4][6]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>21</sub>NO<sub>4</sub>.HCl<sup>[6]</sup>

- Molecular Weight: 255.74 g/mol
- SMILES: CCCCN1C--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1CO.Cl[4]
- InChI Key: QPAFAUYWVZMWPR-ZSOUGHPYSA-N[4]

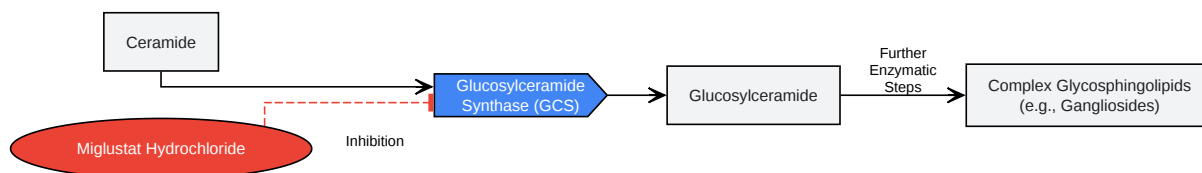
A 2D representation of the chemical structure is provided below:

## \*\*2. Mechanism of Action

**Miglustat hydrochloride** is a reversible and competitive inhibitor of glucosylceramide synthase.[5] This enzyme is critical for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, **Miglustat hydrochloride** reduces the production of glucosylceramide and other downstream glycosphingolipids. This mode of action is known as substrate reduction therapy and is particularly relevant in lysosomal storage disorders where the breakdown of these lipids is impaired.

Additionally, **Miglustat hydrochloride** has been shown to inhibit  $\alpha$ -glucosidase I and II.[7] This activity contributes to its ability to rescue trafficking-deficient proteins, such as the F508del-CFTR mutant in cystic fibrosis, by modifying protein glycosylation in the endoplasmic reticulum.[7]

The primary signaling pathway affected by **Miglustat hydrochloride** is the glycosphingolipid biosynthesis pathway. A simplified diagram of this pathway and the point of inhibition is presented below.



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Caption: Inhibition of Glucosylceramide Synthase by **Miglustat Hydrochloride**.

## \*\*3. Quantitative Data

The inhibitory activity of Miglustat has been quantified in various studies. The following table summarizes key inhibitory concentrations.

Enzyme Target	IC50 Value	Cell/System Type
Glucosylceramide Synthase	32 $\mu$ M	Rat recombinant enzyme
$\beta$ -glucosidase 2	81 $\mu$ M	Rat recombinant enzyme

Data sourced from Cayman Chemical product information.

## Experimental Protocols

### Determination of IC50 for Glucosylceramide Synthase

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of **Miglustat hydrochloride** for glucosylceramide synthase, based on common biochemical assay principles.

Objective: To quantify the concentration of **Miglustat hydrochloride** required to inhibit 50% of the activity of recombinant glucosylceramide synthase.

Materials:

- Recombinant glucosylceramide synthase

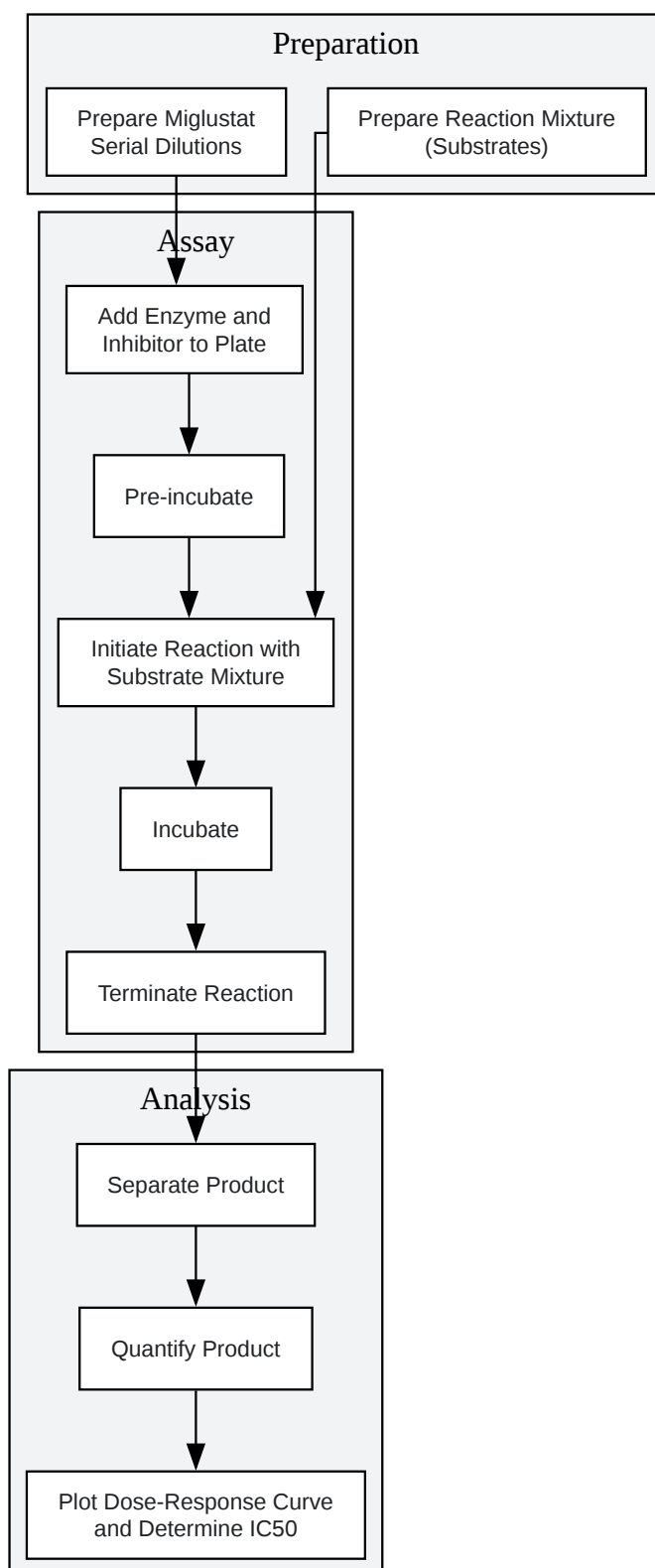
- Ceramide (substrate)
- UDP-glucose (radiolabeled or fluorescently tagged)
- **Miglustat hydrochloride** stock solution
- Assay buffer (e.g., Tris-HCl with appropriate cofactors)
- 96-well microplate
- Scintillation counter or fluorescence plate reader
- Reaction termination solution (e.g., chloroform/methanol mixture)

#### Procedure:

- Preparation of Reagents:
  - Prepare serial dilutions of **Miglustat hydrochloride** in the assay buffer to cover a wide range of concentrations.
  - Prepare a reaction mixture containing the assay buffer, ceramide, and radiolabeled UDP-glucose.
- Enzyme Inhibition Assay:
  - To each well of the microplate, add a fixed amount of the recombinant glucosylceramide synthase.
  - Add the different concentrations of **Miglustat hydrochloride** to the respective wells. Include a control well with no inhibitor.
  - Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
- Initiation of Reaction:

- Initiate the enzymatic reaction by adding the reaction mixture containing the substrates to each well.
- Incubation:
  - Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature, allowing the enzymatic reaction to proceed.
- Termination of Reaction:
  - Stop the reaction by adding the termination solution.
- Quantification:
  - Separate the product (radiolabeled or fluorescent glucosylceramide) from the unreacted substrate using a suitable method (e.g., liquid-liquid extraction or chromatography).
  - Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.
- Data Analysis:
  - Plot the enzyme activity (product formation) against the logarithm of the **Miglustat hydrochloride** concentration.
  - Fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

Below is a graphical representation of the experimental workflow.



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Caption: Workflow for Determining the IC<sub>50</sub> of **Miglustat Hydrochloride**.

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